

2-isopropoxypropene CAS number and identifiers

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Compound of Interest

Compound Name: 2-isopropoxypropene

Cat. No.: B105456

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In-Depth Technical Guide: 2-Isopropoxypropene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-isopropoxypropene** (CAS Number: 4188-63-0), also known as isopropenyl isopropyl ether. Due to the limited availability of experimental data in publicly accessible literature, this guide combines established identifiers with computed properties and generalized experimental principles relevant to this class of compounds.

Core Identifiers and Chemical Structure

2-Isopropoxypropene is a vinyl ether characterized by an isopropoxy group attached to a propene backbone. Its unique structure makes it a potential building block in organic synthesis.

Table 1: Chemical Identifiers for **2-Isopropoxypropene**

Identifier	Value	Source
CAS Number	4188-63-0	[1][2][3]
IUPAC Name	2-prop-1-en-2-yloxypropane	[1][2]
Synonyms	Isopropenyl isopropyl ether, 2-(1-Methylethoxy)propene	[1][2]
Molecular Formula	C ₆ H ₁₂ O	[1][2]
Molecular Weight	100.16 g/mol	[1]
InChI	InChI=1S/C6H12O/c1-5(2)7-6(3)4/h6H,1H2,2-4H3	[1][2]
SMILES	CC(C)OC(=C)C	[1][2]

Physicochemical Properties

Experimental data for the physical properties of **2-isopropoxypropene** are not readily available. The following table summarizes computed data, which can serve as an estimation for experimental design and theoretical modeling.

Table 2: Computed Physicochemical Properties of **2-Isopropoxypropene**

Property	Value	Notes
Molecular Weight	100.16 g/mol	Computed by PubChem[1]
XLogP3	2.1	A measure of lipophilicity[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	1	[1]
Rotatable Bond Count	2	[1]
Exact Mass	100.088815002 Da	Computed by PubChem[1]
Topological Polar Surface Area	9.2 Å ²	[1]
Heavy Atom Count	7	[1]

Potential Experimental Protocols

General Synthesis of Vinyl Ethers

While a specific, detailed experimental protocol for the synthesis of **2-isopropoxypropene** is not widely published, a plausible method involves the acid-catalyzed reaction of isopropanol with an alkyne, such as propyne, or the reaction of an alkali metal isopropoxide with a propargyl halide followed by rearrangement. A common route for vinyl ether synthesis is the vinylation of alcohols.

Example Conceptual Protocol (Vinylation of Isopropanol):

- **Reaction Setup:** A solution of isopropanol and a suitable catalyst (e.g., a palladium or mercury salt) in an appropriate solvent is prepared in a reaction vessel equipped with a gas inlet.
- **Reaction Execution:** Acetylene gas is bubbled through the solution at a controlled temperature and pressure.
- **Work-up and Purification:** Upon completion of the reaction, the catalyst is removed by filtration. The solvent and excess alcohol are removed under reduced pressure. The resulting crude product is then purified by fractional distillation to yield the vinyl ether.

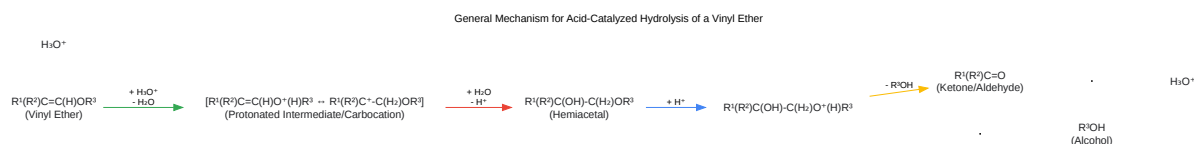
It is important to note that the direct vinylation of isopropanol would yield isopropyl vinyl ether. To obtain **2-isopropoxypropene**, a substituted alkyne like propyne would be necessary, which complicates the regioselectivity of the addition.

Characteristic Reactivity

Vinyl ethers are known for their susceptibility to acid-catalyzed hydrolysis, which yields an aldehyde or ketone and the corresponding alcohol. This reactivity is a key feature of their chemical behavior.

Acid-Catalyzed Hydrolysis of Vinyl Ethers

The double bond of a vinyl ether is electron-rich due to the oxygen atom's lone pairs, making it reactive towards electrophiles. In the presence of an aqueous acid, the vinyl ether is readily cleaved.



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Caption: Acid-catalyzed hydrolysis of a vinyl ether.

This diagram illustrates the general pathway for the acid-catalyzed hydrolysis of a vinyl ether. The process begins with the protonation of the vinyl ether, followed by the nucleophilic attack of water to form a hemiacetal intermediate. Subsequent proton transfer and elimination of the alcohol yield the final ketone or aldehyde product and regenerate the acid catalyst.

Safety and Handling

A specific Safety Data Sheet (SDS) for **2-isopropoxypropene** is not readily available. However, based on its structure as a volatile, unsaturated ether, the following general precautions should be taken:

- **Flammability:** Ethers are often highly flammable. Handle in a well-ventilated area, away from ignition sources.
- **Peroxide Formation:** Ethers can form explosive peroxides upon exposure to air and light. Store in a cool, dark, airtight container. Test for the presence of peroxides before heating or distillation.
- **Inhalation:** Avoid inhaling vapors. Use in a fume hood.
- **Skin and Eye Contact:** Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

It is imperative to conduct a thorough risk assessment before handling this compound.

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References

- 1. Isopropenyl isopropyl ether | C₆H₁₂O | CID 546996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy Online CAS Number 4188-63-0 - TRC - 2-Isopropoxypropene | LGC Standards [lgcstandards.com]
- 3. 1-Propene, 2-(1-methylethoxy)- | 4188-63-0 [chemicalbook.com]
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